2-amino-N-(2,4-dimethylphenyl)benzamide
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Overview
Description
2-amino-N-(2,4-dimethylphenyl)benzamide is an organic compound with the molecular formula C15H16N2O. It is a benzamide derivative characterized by the presence of an amino group and a dimethylphenyl group attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2,4-dimethylphenyl)benzamide typically involves the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2,4-dimethylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the benzamide.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2-amino-N-(2,4-dimethylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding assays.
Industrial Applications: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2,4-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the benzamide core play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2,6-dimethylphenyl)benzamide
- 4-amino-N-(2,4-dimethylphenyl)benzamide
- 2-amino-N-(3,4-dimethylphenyl)benzamide
Uniqueness
2-amino-N-(2,4-dimethylphenyl)benzamide is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties .
Properties
IUPAC Name |
2-amino-N-(2,4-dimethylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXCMHQZXXYQPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383898 |
Source
|
Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21132-02-5 |
Source
|
Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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